4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid
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Overview
Description
4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H11Cl2NO4S and a molecular weight of 360.22 g/mol This compound is characterized by the presence of a benzoic acid core substituted with chloro, chlorophenyl, and methylsulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 4-chlorophenylmethylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with enzymatic activities and cellular processes .
Comparison with Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the chlorophenyl and methyl groups.
4-Chloro-3-methylsulfamoylbenzoic acid: Similar structure but lacks the chlorophenyl group.
4-Chloro-3-(4-chlorophenyl)benzoic acid: Similar structure but lacks the methylsulfamoyl group.
Uniqueness: 4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and sulfonyl groups enhances its ability to participate in a wide range of chemical reactions and interact with biological targets .
Properties
IUPAC Name |
4-chloro-3-[(4-chlorophenyl)-methylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-17(11-5-3-10(15)4-6-11)22(20,21)13-8-9(14(18)19)2-7-12(13)16/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSBVSZRUWIUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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